molecular formula C6H13NO B3040009 (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine CAS No. 1451390-41-2

(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine

Cat. No.: B3040009
CAS No.: 1451390-41-2
M. Wt: 115.17
InChI Key: WFVKNHIDEGYGPD-NTSWFWBYSA-N
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Description

(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine: is a chiral amine compound with a tetrahydropyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine typically begins with commercially available starting materials such as 3-methyltetrahydro-2H-pyran-4-one.

    Reduction: The ketone group in 3-methyltetrahydro-2H-pyran-4-one is reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Amination: The resulting alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or amines in the presence of catalysts.

Industrial Production Methods:

    Catalytic Hydrogenation: Large-scale production may involve catalytic hydrogenation processes where the ketone is directly converted to the amine using hydrogen gas and metal catalysts such as palladium or platinum.

    Continuous Flow Synthesis: Industrial methods may also employ continuous flow synthesis techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation Products: Oxides and ketones.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the amine.

Scientific Research Applications

Chemistry:

    Chiral Synthesis: (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine is used as a chiral building block in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: It is studied for its potential as an enzyme inhibitor in various biochemical pathways.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceutical agents.

Industry:

    Catalysis: It is used in catalytic processes to produce fine chemicals and intermediates.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine interacts with specific enzymes, inhibiting their activity and affecting biochemical pathways.

    Receptor Binding: It may bind to certain receptors, modulating their function and leading to physiological effects.

Comparison with Similar Compounds

    (3R,4S)-3-methyltetrahydro-2H-pyran-4-amine: This stereoisomer has different spatial arrangement and may exhibit different biological activities.

    (3S,4R)-3-methyltetrahydro-2H-pyran-4-amine: Another stereoisomer with distinct properties.

Uniqueness:

    Chirality: The specific (3R,4R) configuration imparts unique chemical and biological properties, making it valuable in stereoselective synthesis.

    Reactivity: Its reactivity profile differs from its stereoisomers, leading to different applications and outcomes in chemical reactions.

Properties

IUPAC Name

(3R,4R)-3-methyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVKNHIDEGYGPD-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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